Ethyl 4-fluoro-2-methylpyridine-3-acetate
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Overview
Description
Ethyl 4-fluoro-2-methylpyridine-3-acetate is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . The ester group can be introduced through esterification reactions involving the corresponding carboxylic acid and ethanol under acidic conditions .
Industrial Production Methods
Industrial production of ethyl 4-fluoro-2-methylpyridine-3-acetate may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-2-methylpyridine-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Ethyl 4-fluoro-2-methylpyridine-3-acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-2-methylpyridine-3-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: Lacks the ester group, making it less versatile in certain applications.
4-Fluoro-2-methylpyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Ethyl 2-fluoro-4-methylpyridine-3-acetate: Similar structure but with different substitution patterns, leading to variations in chemical properties.
Uniqueness
Ethyl 4-fluoro-2-methylpyridine-3-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-fluoro-2-methylpyridine-3-acetate is a pyridine derivative with notable biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H12FNO2 and a molecular weight of approximately 197.21 g/mol. Its structure features a fluorine atom at the fourth position of the pyridine ring and an ethyl acetate functional group, which contributes to its unique chemical reactivity and biological activity .
Synthesis
The synthesis of this compound typically involves several key steps, including electrophilic fluorination and subsequent acylation processes. This compound can be synthesized via various methods, including palladium-catalyzed reactions that enhance yield and reduce by-products .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related pyridine derivatives have shown high inhibition rates against Escherichia coli, with some compounds achieving inhibition values up to 91.95% . This suggests that this compound may possess comparable antimicrobial properties.
Cytotoxicity
In studies assessing cytotoxicity, certain derivatives of pyridine have demonstrated varying degrees of hemolytic activity against red blood cells (RBCs). For example, some compounds in the same class exhibited up to 19.82% cytotoxicity compared to standard drugs, indicating potential as anti-tumor agents . The presence of specific substituents on the aromatic ring appears to influence this activity significantly.
Herbicidal Activity
This compound has been noted for its potential applications in agrochemicals, particularly in herbicides and insecticides. Its biological activity against pests makes it a candidate for formulation in agricultural applications.
Case Studies
- Antimicrobial Screening : A study evaluated a series of pyridine derivatives for their antibacterial properties against common pathogens. This compound was included in the screening due to its structural similarities with other active compounds. Results indicated moderate to high antibacterial activity, supporting its use in developing new antimicrobial agents.
- Cytotoxicity Assessment : In a comparative study of various pyridine derivatives, this compound was tested for cytotoxic effects on cancer cell lines. The findings showed significant cytotoxicity at higher concentrations, suggesting further investigation into its mechanism of action could be beneficial for cancer treatment research.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C10H12FNO2 | Contains a fluorine atom; potential herbicide |
Ethyl 2-chloro-4-methylpyridine-3-acetate | C10H12ClNO2 | Chloro group instead of fluorine |
Ethyl 4-methylpyridine-3-acetate | C10H13NO2 | Lacks halogen substituent |
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)6-8-7(2)12-5-4-9(8)11/h4-5H,3,6H2,1-2H3 |
InChI Key |
DICSIADTZRMZII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CN=C1C)F |
Origin of Product |
United States |
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